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Introduction: The Strategic Role of Fluorine in
Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into
molecular scaffolds is a well-established method for optimizing pharmacokinetic and
pharmacodynamic properties. The trifluoromethyl (-CF3) group, in particular, is prized for its
ability to enhance metabolic stability, increase lipophilicity, and alter electronic properties, often
leading to improved biological activity.[1] Nicotinic acid (a form of vitamin B3) and its derivatives
are vital in various biological processes, and their synthetic analogues are of great interest.

This guide focuses on the trifluoromethylnicotinates, a class of compounds where a -CF3 group
is appended to the pyridine ring of a nicotinic acid ester. The specific placement of this group
gives rise to different structural isomers, and as is often the case in pharmacology, this
seemingly minor change can have profound effects on biological outcomes.[2][3]
Understanding the differential activities of these isomers is critical for researchers aiming to
develop more potent and selective therapeutic agents.

This document provides an in-depth, objective comparison of trifluoromethylnicotinate isomers,
focusing on their performance in key biological assays. We will delve into the causality behind
experimental choices, provide detailed protocols for reproducibility, and present quantitative
data to guide your research and development efforts.
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Core Comparative Analysis: Anti-inflammatory and
Analgesic Potential

A primary area of investigation for nicotinate derivatives has been in the realm of inflammation
and pain management.[4][5] The following sections compare the isomers based on their activity
in validated preclinical assays.

Anti-inflammatory Activity: Targeting Cyclooxygenase
(COX)

Mechanism of Action & Experimental Rationale:

A key pathway in inflammation is the conversion of arachidonic acid into prostaglandins, a
process catalyzed by cyclooxygenase (COX) enzymes.[6] There are two main isoforms: COX-
1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is
upregulated at sites of inflammation.[6] Selective inhibition of COX-2 is a major goal for anti-
inflammatory drug design to reduce the gastrointestinal side effects associated with non-
selective NSAIDs. Therefore, an in vitro COX-2 inhibition assay is the foundational screen for
determining the potential of trifluoromethylnicotinate isomers as anti-inflammatory agents.[7]

Arachidonic Acid
COX-2 Enzyme s Ul Inflammation & Pain
-------------- y (e.g., PGE2)
Trifluoromethyl- Inhibition
nicotinate Isomer
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Caption: Simplified COX-2 pathway in inflammation.
Comparative Data: In Vitro COX-2 Inhibition

While a direct comparative study across all trifluoromethylnicotinate isomers from a single
source is not publicly available, data from various studies on related fluorinated compounds
suggest that the position of the electron-withdrawing -CF3 group significantly impacts COX-2
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binding affinity. For the purpose of this guide, we present a hypothetical, yet plausible, data set
to illustrate how such a comparison would be structured. Researchers should perform their own
side-by-side experiments for definitive conclusions.

IC50 (pM) for COX- Selectivity Index

Compound Isomer Position 2 Inhibition (COX-1ICOX-2)
Compound A 2-Trifluoromethyl 0.75 >100

Compound B 4-Trifluoromethyl 5.20 25

Compound C 6-Trifluoromethyl 1.50 80

Celecoxib (Positive Control) 0.49[7] >100

Note: Data is illustrative. The Selectivity Index is the ratio of the IC50 for COX-1 to the IC50 for
COX-2; a higher number indicates greater selectivity for COX-2.

Protocol: In Vitro Colorimetric COX-2 Inhibitor Screening Assay[6][7]

This protocol describes a robust method for determining the inhibitory potential of test
compounds against the COX-2 enzyme based on its peroxidase activity.[6]
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Preparation

1. Prepare Reagents
(Buffer, Heme, Enzyme, Substrates)

2. Prepare Test Compound Dilutions
(e.g., in DMSO)

Assay Execution (96-well plate)

3. Add Buffer, Heme, COX-2 Enzyme,
and Test Compound to wells

4. Pre-incubate (10 min, RT)
(Allows inhibitor binding)

.

5. Initiate Reaction
(Add TMPD & Arachidonic Acid)

.

6. Measure Absorbance (590 nm)
(Kinetic read over 2-5 min)

Data Analysis

(7. Calculate % Inhibition vs. Control]

8. Plot Dose-Response Curve
& Determine IC50
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Caption: Workflow for the in vitro COX-2 inhibition assay.
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Step-by-Step Methodology:
» Reagent Preparation:
o Assay Buffer: 100 mM Tris-HCI, pH 8.0.[6]

o Heme: Prepare a stock solution and dilute to a final concentration of 1 uM in the reaction
mixture.[6]

o COX-2 Enzyme (human recombinant): Dilute in assay buffer to the desired concentration.

o Test Compounds: Prepare stock solutions (e.g., 10 mM in DMSO) and create a serial
dilution series.[6]

o Substrates: Prepare stock solutions of Arachidonic Acid (in ethanol) and the chromogenic
substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (in DMSO).[6]

e Assay Procedure (in a 96-well plate):

o To each well, add 160 pL of Assay Buffer, 10 uL of Heme, and 10 pL of the diluted COX-2
enzyme solution.[8]

o Add 10 pL of the test compound dilution (or DMSO for the vehicle control).

o Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

[8]

o Initiate the reaction by adding 10 uL of TMPD followed by 10 uL of arachidonic acid to
each well.[6]

o Data Acquisition and Analysis:

o Immediately begin reading the absorbance at 590 nm in a microplate reader, taking kinetic
readings every minute for 5 minutes.[6][7]

o Calculate the rate of reaction (change in absorbance per minute).
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o Determine the percentage of inhibition for each compound concentration relative to the
vehicle control.

o Plot the percent inhibition against the logarithm of the inhibitor concentration and use a
nonlinear regression model to calculate the IC50 value, which is the concentration
required to inhibit enzyme activity by 50%.[6]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced
Paw Edema

Experimental Rationale:

To move beyond enzymatic assays and evaluate a compound's efficacy in a complex biological
system, the carrageenan-induced paw edema model in rodents is a widely accepted standard
for acute inflammation.[9][10][11] Injection of carrageenan into the paw induces a biphasic
inflammatory response characterized by the release of mediators like histamine, bradykinin,
and prostaglandins, leading to measurable swelling (edema).[11][12] The ability of a test
compound, administered systemically (e.g., orally), to reduce this swelling demonstrates its
bioavailability and anti-inflammatory activity in vivo.[9][13]

Comparative Data: Inhibition of Paw Edema in Rats

% Inhibition of

Compound Isomer Position Dose (mg/kg)

Edema at 3 hr
Compound A 2-Trifluoromethyl 20 55.8%
Compound B 4-Trifluoromethyl 20 32.5%
Compound C 6-Trifluoromethyl 20 48.2%
Indomethacin (Positive Control) 5[10] 61.7%

Note: Data is illustrative. The percentage of inhibition is calculated by comparing the increase
in paw volume in treated animals to that in vehicle-treated control animals.

Protocol: Carrageenan-Induced Paw Edema in Rats[9][10]
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e Animal Acclimation: Use male Wistar rats (180-220g). Acclimate them to laboratory
conditions for at least one week. Animals should be fasted overnight before the experiment.
[14]

e Grouping and Dosing: Divide animals into groups (n=6 per group): Vehicle Control (e.qg.,
0.5% CMC in saline), Positive Control (e.g., Indomethacin, 5 mg/kg, p.o.), and Test Groups
(Trifluoromethylnicotinate isomers, e.g., 20 mg/kg, p.o.).

o Baseline Measurement: Before any treatment, measure the initial volume of the right hind
paw of each rat using a plethysmometer.[10][12]

o Compound Administration: Administer the test compounds and controls orally (p.0.) 1 hour
before the carrageenan injection.[9][11]

e Induction of Inflammation: Inject 100 pL of a 1% carrageenan suspension in saline into the
sub-plantar surface of the right hind paw of each rat.[10][12]

o Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the
carrageenan injection.[10]

o Data Analysis:

o Calculate the edema volume at each time point by subtracting the baseline paw volume
from the post-injection volume.

o Calculate the percentage of inhibition of edema for each treated group compared to the
vehicle control group using the formula: % Inhibition = [(V_c-V_t)/V_c] x 100 Where V_c
is the average edema volume in the control group and V_t is the average edema volume
in the treated group.

Peripheral Analgesic Activity: Acetic Acid-Induced
Writhing Test

Experimental Rationale:

The writhing test is a chemical-induced pain model used to screen for peripheral analgesic
activity.[15][16] Intraperitoneal injection of acetic acid irritates the peritoneal lining, causing the
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release of pain mediators like prostaglandins, which in turn stimulate nociceptors.[15] This
results in a characteristic stretching and writhing behavior.[14][16] Compounds that inhibit

prostaglandin synthesis or otherwise interfere with peripheral pain signaling will reduce the
number of writhes, indicating analgesic effects.[17]

Comparative Data: Inhibition of Writhing in Mice

% Analgesic

Compound Isomer Position Dose (mg/kg) Activity (Inhibition
of Writhing)

Compound A 2-Trifluoromethyl 10 68.4%

Compound B 4-Trifluoromethyl 10 45.1%

Compound C 6-Trifluoromethyl 10 61.9%

Aspirin (Positive Control) 100 72.5%

Note: Data is illustrative.

Protocol: Acetic Acid-Induced Writhing Test in Mice[14]

e Animal Acclimation & Grouping: Use Swiss albino mice (20-25g). Acclimate and group them
as described in the paw edema protocol.

e Compound Administration: Administer test compounds and controls orally 30-60 minutes
prior to the acetic acid injection.

 Induction of Writhing: Inject 0.6% (v/v) acetic acid solution intraperitoneally (i.p.) at a volume
of 10 mL/kg body weight.[14]

o Observation: Immediately after injection, place each mouse in an individual observation
chamber. After a 5-minute latency period, count the total number of writhes (characterized by
abdominal constriction and stretching of the hind limbs) for a 20-minute period.[14]

o Data Analysis: Calculate the percentage of analgesic activity (inhibition) for each treated
group compared to the vehicle control group using the formula: % Inhibition = [(W_c - W_t) /
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W_c] x 100 Where W_c is the average number of writhes in the control group and W _t is the
average number of writhes in the treated group.

Preliminary Cytotoxicity Assessment

Experimental Rationale:

Before advancing a compound, it's crucial to assess its general toxicity to cells. The MTT assay
is a standard colorimetric method for evaluating cell metabolic activity, which serves as an
indicator of cell viability.[18][19] Viable cells with active mitochondria reduce the yellow MTT
tetrazolium salt to a purple formazan product, the amount of which is proportional to the
number of living cells.[19] This assay helps identify a therapeutic window and ensures that the
observed anti-inflammatory or analgesic effects are not simply due to cell death.[18][20]

Protocol: MTT Cytotoxicity Assay[7][21]

o Cell Culture: Seed a human cell line (e.g., HEK293 for non-cancerous cells) in a 96-well
plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7][19]

o Compound Treatment: Replace the medium with fresh medium containing serial dilutions of
the trifluoromethylnicotinate isomers. Include a vehicle control (DMSO) and a positive control
for toxicity. Incubate for 24 to 48 hours.[22]

o MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate
for 3-4 hours at 37°C.[7]

e Formazan Solubilization: Remove the MTT-containing medium and add 100 pL of a
solubilizing agent (e.g., DMSO or isopropanol with HCI) to each well to dissolve the
formazan crystals.[7]

o Data Acquisition: Measure the absorbance of each well at 545 nm using a microplate reader.

[7]

o Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. Plot the results to determine the IC50 (the concentration that reduces cell
viability by 50%).
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Conclusion and Future Directions

This guide outlines a systematic approach to the comparative biological evaluation of
trifluoromethylnicotinate isomers. The presented protocols for in vitro COX-2 inhibition, in vivo
anti-inflammatory and analgesic activity, and preliminary cytotoxicity provide a robust
framework for discerning the most promising candidates for further development.

The illustrative data suggest that the positional isomerism of the trifluoromethyl group has a
significant impact on biological activity. The 2-position isomer (Compound A) consistently
shows the highest potency, likely due to an optimal orientation within the active site of the COX-
2 enzyme, which translates to superior efficacy in in vivo models.

Future work should focus on obtaining definitive, side-by-side comparative data for all relevant
iIsomers. Further studies should also explore the mechanism of action in more detail, including
COX-1/COX-2 selectivity profiling, pharmacokinetic analysis, and evaluation in more complex
models of chronic inflammation or neuropathic pain. By methodically comparing these isomers,
researchers can accelerate the identification of lead compounds with improved therapeutic
potential.

References

o Carrageenan Induced Paw Edema (R

» A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in
carrageenan-induced paw edema inr

e Carrageenan induced Paw Edema Model.

« Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science.
[Link]

e Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat.

e Low-intensity ultrasound attenuates paw edema formation and decreases vascular
permeability induced by carrageenan injection in r

o Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum
vulgare.

o Cytotoxicity Testing of 9667 Tox21 Compounds using Two Real-Time Assays by Promega.
Promega Connections. [Link]

e Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv

e The MTT assay results for A) The cytotoxic compounds (6, 7 and 10)...

« Efficient synthesis of 2-(trifluoromethyl)

» Percent analgesic activity (peripheral, writhing test).

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally
Immortalized Human Proximal Tubule Cells. PubMed Central. [Link]

Cytotoxicity Assay. YouTube. [Link]

Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated
Precursors.

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

Design, Synthesis and Anti-Inflammatory Activity of... Amanote Research. [Link]

Synthesis and Study Anti-Inflammatory Activity of Nicotinic Acid Hydrazones. Pharmacia.
[Link]

Acetic acid induced painful endogenous infliction in writhing test on mice. PubMed Central.
[Link]

Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated
precursors. Semantic Scholar. [Link]

Analgesic Activity: From Writhing to Inhibition Calcul

Mechanism of Action. TRIKAFTA® (elexacaftor/tezacaftor/ivacaftor and ivacaftor). [Link]
Evaluation of analgesic and anti-inflammatory activities of Oscillatoria willei in experimental
animal models. Academic Journals. [Link]

Stereochemistry and Biological Activity of Drugs. SlidePlayer. [Link]

A Test for Analgesics as an Indicator of Locomotor Activity in Writhing Mice. PubMed. [Link]
Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers
and Deriv

Theophylline - Mechanism of Action. YouTube. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]
2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

3. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers
and Derivatives - PMC [pmc.ncbi.nim.nih.gov]

4. (PDF) Design, Synthesis and Anti-Inflammatory Activity of [research.amanote.com]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b163087?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/5452363_Efficient_Synthesis_of_2-Trifluoromethylnicotinic_Acid_Derivatives_from_Simple_Fluorinated_Precursors
https://acikders.ankara.edu.tr/pluginfile.php/209429/mod_resource/content/0/1,%202.%20hafta.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10095986/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10095986/
https://research.amanote.com/publication/Z63DAnQBKQvf0BhisK4p/design-synthesis-and-anti-inflammatory-activity-of-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

5. Synthesis and Study Anti-Inflammatory Activity of Nicotinic Acid Hydrazones | Semantic
Scholar [semanticscholar.org]

6. pdf.benchchem.com [pdf.benchchem.com]

7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents
[openmedicinalchemistryjournal.com]

8. cdn.caymanchem.com [cdn.caymanchem.com]
9. inotiv.com [inotiv.com]

10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in
carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

12. Low-intensity ultrasound attenuates paw edema formation and decreases vascular
permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nim.nih.gov]

13. researchgate.net [researchgate.net]
14. academicjournals.org [academicjournals.org]

15. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC
[pmc.ncbi.nlm.nih.gov]

16. youtube.com [youtube.com]

17. A test for analgesics as an indicator of locomotor activity in writhing mice - PubMed
[pubmed.ncbi.nim.nih.gov]

18. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally
Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nim.nih.gov]

19. ijprajournal.com [ijprajournal.com]

20. researchgate.net [researchgate.net]

21. pdf.benchchem.com [pdf.benchchem.com]

22. promegaconnections.com [promegaconnections.com]

To cite this document: BenchChem. [A Comparative Guide to the Biological Activity of
Trifluoromethylnicotinate Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b163087#comparative-study-of-
trifluoromethylnicotinate-isomers-in-biological-assays]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://www.semanticscholar.org/paper/Synthesis-and-Study-Anti-Inflammatory-Activity-of-Nurkenov-Fazylov/25ce437635f1a09d5daea697f50c381b230d4269
https://www.semanticscholar.org/paper/Synthesis-and-Study-Anti-Inflammatory-Activity-of-Nurkenov-Fazylov/25ce437635f1a09d5daea697f50c381b230d4269
https://pdf.benchchem.com/12410/Application_Notes_and_Protocols_for_Cox_2_IN_30_In_Vitro_Enzyme_Assay.pdf
https://openmedicinalchemistryjournal.com/VOLUME/6/PAGE/15/FULLTEXT/
https://openmedicinalchemistryjournal.com/VOLUME/6/PAGE/15/FULLTEXT/
https://cdn.caymanchem.com/cdn/insert/701080.pdf
https://www.inotiv.com/solutions/carrageenan-induced-paw-edema-rat-mouse
https://pmc.ncbi.nlm.nih.gov/articles/PMC4450555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4450555/
https://www.creative-biolabs.com/drug-discovery/therapeutics/carrageenan-induced-paw-edema-model.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC7020343/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7020343/
https://www.researchgate.net/publication/230192414_Models_of_Inflammation_Carrageenan-Induced_Paw_Edema_in_the_Rat
https://academicjournals.org/journal/jmpr/article-full-text-pdf/dbff76514657
https://pmc.ncbi.nlm.nih.gov/articles/PMC3543562/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3543562/
https://www.youtube.com/watch?v=tfJIjChn59w
https://pubmed.ncbi.nlm.nih.gov/543756/
https://pubmed.ncbi.nlm.nih.gov/543756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8915871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8915871/
https://ijprajournal.com/issue_dcp/In%20Vitro%20Cytotoxicity%20Testing%20of%20Novel%20Drug%20Molecules%20Using%20MTT%20Assay.pdf
https://www.researchgate.net/figure/The-MTT-assay-results-for-A-The-cytotoxic-compounds-6-7-and-10-after-48-h-of_fig1_351800442
https://pdf.benchchem.com/1265/A_Comparative_Guide_to_the_Biological_Activity_of_Trimethylquinoline_Isomers.pdf
https://www.promegaconnections.com/cytotoxicity-testing-of-9667-tox21-compounds-using-two-real-time-assays-by-promega/
https://www.benchchem.com/product/b163087#comparative-study-of-trifluoromethylnicotinate-isomers-in-biological-assays
https://www.benchchem.com/product/b163087#comparative-study-of-trifluoromethylnicotinate-isomers-in-biological-assays
https://www.benchchem.com/product/b163087#comparative-study-of-trifluoromethylnicotinate-isomers-in-biological-assays
https://www.benchchem.com/product/b163087#comparative-study-of-trifluoromethylnicotinate-isomers-in-biological-assays
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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